molecular formula C32H37NO5 B418458 cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B418458
M. Wt: 515.6g/mol
InChI Key: HPLHMIOACZLFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, and a quinolinecarboxylate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the Povarov cycloaddition reaction, which involves the reaction of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the quinoline or phenyl groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antibacterial, and antifungal agent due to its ability to interact with various biological targets . Additionally, it is used in the development of new materials with unique properties, making it valuable in industrial applications.

Mechanism of Action

The mechanism of action of cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of dipeptidyl peptidase 4, which plays a role in glucose metabolism . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared to other quinoline derivatives, such as 3,4-dimethoxyphenethylamine and various thiazole derivatives . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C32H37NO5

Molecular Weight

515.6g/mol

IUPAC Name

cyclohexyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C32H37NO5/c1-19-9-8-10-22(15-19)30-29(32(35)38-24-11-6-5-7-12-24)20(2)33-25-16-23(17-26(34)31(25)30)21-13-14-27(36-3)28(18-21)37-4/h8-10,13-15,18,23-24,30,33H,5-7,11-12,16-17H2,1-4H3

InChI Key

HPLHMIOACZLFIC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCCC5)C

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)OC5CCCCC5)C

Origin of Product

United States

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